1-Bromo-3,5-diiodo-2-methoxybenzene
Description
1-Bromo-3,5-diiodo-2-methoxybenzene is a halogenated aromatic compound characterized by a bromine atom at position 1, iodine atoms at positions 3 and 5, and a methoxy group at position 2. This structure combines electron-withdrawing halogens (Br, I) with an electron-donating methoxy group, creating unique reactivity and physical properties.
Properties
Molecular Formula |
C7H5BrI2O |
|---|---|
Molecular Weight |
438.83 g/mol |
IUPAC Name |
1-bromo-3,5-diiodo-2-methoxybenzene |
InChI |
InChI=1S/C7H5BrI2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 |
InChI Key |
HUJGAOCLQBUUSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-3,5-diiodo-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of 2-methoxybenzene (anisole). The process generally follows these steps:
Bromination: Anisole is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 1-position.
Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
1-Bromo-3,5-diiodo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate (KMnO4) or reduced using hydrogen gas (H2) in the presence of a palladium catalyst.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3,5-diiodo-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Mechanism of Action
The mechanism by which 1-Bromo-3,5-diiodo-2-methoxybenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of bromine, iodine, and methoxy groups influences the reactivity and selectivity of these reactions by stabilizing the intermediate carbocation through resonance and inductive effects .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Brominated Benzene Derivatives
*Calculated based on atomic weights.
Key Observations :
- Molecular Weight : The iodine atoms in 1-bromo-3,5-diiodo-2-methoxybenzene significantly increase its molecular weight (~467.83 g/mol) compared to lighter halogenated analogs (e.g., 192.98 g/mol for the difluoro derivative) .
- Boiling Point and Density : Halogen size and electronegativity influence physical properties. Iodo-substituted compounds exhibit higher densities, while fluorine’s small size reduces boiling points (e.g., 140°C for 1-bromo-3,5-difluorobenzene vs. >200°C estimated for the diiodo-methoxy analog) .
Reactivity in Cross-Coupling Reactions
Halogenated aromatics are pivotal in palladium-catalyzed cross-coupling reactions. Comparative studies reveal:
- Steric Hindrance : Bulky iodine atoms may slow reaction kinetics relative to smaller substituents (e.g., fluorine in 1-bromo-3,5-difluorobenzene), as seen in analogous systems .
- Sequential Reactivity : The presence of multiple halogens (Br, I) allows sequential functionalization. For example, bromine could undergo cross-coupling first, leaving iodines for subsequent modifications—a strategy used in electroluminescent polymer synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
